1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by an amino group at the 5-position and a methyl group at the 3-position of the pyrazole ring, with an ethanone moiety attached to the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to have promising biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Pyrazole derivatives have been found to affect a wide range of biological processes .
Result of Action
It is known that pyrazole derivatives can have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under suitable conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction mixture is cooled to 0°C, and the reagents are added sequentially, followed by stirring for an hour .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Lacks the amino group, making it less reactive in certain substitution reactions.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group, which alters its chemical properties and biological activities.
Uniqueness: 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of both an amino group and an ethanone moiety, which provide versatility in chemical reactions and potential for diverse biological activities .
Properties
IUPAC Name |
1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPSOOKVMCUCIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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